molecular formula C17H19ClN4O2 B3966160 N-(furan-2-ylmethyl)-2-morpholin-4-ylquinazolin-4-amine;hydrochloride

N-(furan-2-ylmethyl)-2-morpholin-4-ylquinazolin-4-amine;hydrochloride

Cat. No.: B3966160
M. Wt: 346.8 g/mol
InChI Key: BHFOVQQYPVROSO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-morpholin-4-ylquinazolin-4-amine;hydrochloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-morpholin-4-ylquinazolin-4-amine;hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core. The furan ring is introduced through a nucleophilic substitution reaction, and the morpholine moiety is added via a condensation reaction. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to improve reaction efficiency and yield. The use of coupling reagents such as DMT/NMM/TsO− or EDC can facilitate the formation of amide and ester derivatives containing furan rings .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-morpholin-4-ylquinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The morpholine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid, dihydroquinazoline derivatives, and various substituted morpholine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-morpholin-4-ylquinazolin-4-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-morpholin-4-ylquinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways involved in cell growth and differentiation, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine
  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea

Uniqueness

N-(furan-2-ylmethyl)-2-morpholin-4-ylquinazolin-4-amine;hydrochloride stands out due to its unique combination of a quinazoline core, a furan ring, and a morpholine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-morpholin-4-ylquinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2.ClH/c1-2-6-15-14(5-1)16(18-12-13-4-3-9-23-13)20-17(19-15)21-7-10-22-11-8-21;/h1-6,9H,7-8,10-12H2,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFOVQQYPVROSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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